3-Methyl-8-nitroisoquinoline
Overview
Description
3-Methyl-8-nitroisoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline.
Preparation Methods
The synthesis of 3-Methyl-8-nitroisoquinoline can be achieved through several methods. One common synthetic route involves the nitration of 3-methylisoquinoline. This reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, to produce the compound in larger quantities .
Chemical Reactions Analysis
3-Methyl-8-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroisoquinoline oxides.
Reduction: Reduction of the nitro group can yield 3-methyl-8-aminoisoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-8-nitroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 3-Methyl-8-nitroisoquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-Methyl-8-nitroisoquinoline can be compared with other isoquinoline derivatives, such as:
8-Nitroisoquinoline: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methylisoquinoline: Lacks the nitro group, resulting in different chemical properties and applications.
Quinoline: A structural isomer with different substitution patterns and applications
Properties
IUPAC Name |
3-methyl-8-nitroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-10(12(13)14)9(8)6-11-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAXQBBULTWSRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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